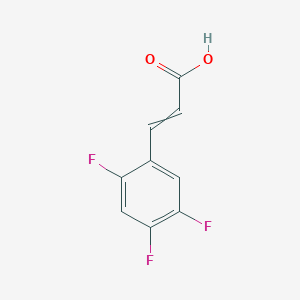

3-(2,4,5-trifluorophenyl)prop-2-enoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,4,5-trifluorophenyl)prop-2-enoic Acid, also known as 2,4,5-trifluorocinnamic acid, is an organic compound with the molecular formula C9H5F3O2. It is a derivative of cinnamic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trifluorophenyl)prop-2-enoic Acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trifluorobenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation method is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes efficient amidation using coupling reagents. Key protocols include:

| Reagent System | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| (COCl)₂/Et₃N | THF, 0°C to room temperature | 76% | High | |

| EDC/NMM/DMAP | DMF, 0°C to room temperature | 68% | Moderate | |

| EDC/HOBt | DMF, 0°C to room temperature | 72% | Moderate |

-

Mechanism : Activation of the carboxylic acid to an acyl chloride or active ester precedes nucleophilic attack by amines.

-

Notable Example : Reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine yields sitagliptin-related intermediates under optimized conditions .

Regioisomerization Under Basic Conditions

The α,β-unsaturated system undergoes reversible isomerization under alkaline hydrolysis:

| Base | Solvent | Temperature | Equilibrium Ratio (2-enoic : 3-enoic) | Source |

|---|---|---|---|---|

| NaOH | DMF | 0°C → RT | 1 : 4 | |

| NaOH | THF | 0°C → RT | 1 : 6.14 |

-

Key Insight : Prolonged exposure to bases like NaOH shifts the double bond from the 2-position to the 3-position, forming (E)-3-(2,4,5-trifluorophenyl)prop-3-enoic acid .

-

Implications : Reaction conditions must be tightly controlled to avoid unintended isomerization during derivatization.

Esterification

The acid is esterified via classical or coupling-mediated routes:

| Method | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed | MeOH/H₂SO₄, reflux | Methyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | 85% | |

| Coupling-assisted | DCC/DMAP, ROH | Alkyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | 78–90% |

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation selectively saturates the double bond:

| Catalyst | Solvent | Pressure | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOAc | 1 atm H₂ | 3-(2,4,5-Trifluorophenyl)propanoic acid | 92% |

-

Note : The trifluorophenyl group remains intact under these conditions.

Cross-Coupling Reactions

The trifluorophenyl moiety participates in cobalt-catalyzed cross-couplings:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 4-bromocrotonate | Co(acac)₂ | (E)-(2,4,5-Trifluorophenyl)but-2-enoic acid | 89% |

Critical Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, THF) minimize side reactions during amidation .

-

Temperature Control : Low temperatures (0°C) suppress undesired isomerization .

-

Reagent Compatibility : EDC/HOBt systems provide superior selectivity over carbodiimide-only protocols .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for antidiabetic drug development . Experimental protocols must prioritize reaction specificity to manage competing pathways like isomerization and over-reduction.

科学研究应用

Biological Activities

The biological properties of 3-(2,4,5-trifluorophenyl)prop-2-enoic acid have been a subject of interest in medicinal chemistry. Key findings include:

- Antidiabetic properties : Research indicates that derivatives of this compound can act as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This makes them potential candidates for treating type 2 diabetes .

- Antioxidant activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Therapeutic Applications

Given its biological activities, this compound has several potential therapeutic applications:

- Diabetes Management : As a DPP-IV inhibitor, it can be developed into medications aimed at controlling blood sugar levels.

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Agents : Its derivatives may also possess anti-inflammatory properties that could be harnessed in treating inflammatory diseases.

作用机制

The mechanism of action of 3-(2,4,5-trifluorophenyl)prop-2-enoic Acid varies depending on its application:

Enzyme Inhibition: In medicinal chemistry, it acts as an inhibitor of specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is targeted in the treatment of diabetes.

Material Science: In perovskite solar cells, the carboxylic acid group interacts with lead clusters, passivating deep-energy-level defects and enhancing the efficiency of the solar cells.

相似化合物的比较

Similar Compounds

2,4,5-Trifluorophenylacetic Acid: Another fluorinated aromatic acid with similar applications in pharmaceuticals and materials science.

3-(3,4,5-Trifluorophenyl)prop-2-enoic Acid: A structural isomer with different substitution patterns on the benzene ring.

Uniqueness

3-(2,4,5-trifluorophenyl)prop-2-enoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various chemical and industrial applications .

生物活性

3-(2,4,5-trifluorophenyl)prop-2-enoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3O2, with a molecular weight of approximately 236.18 g/mol. The compound features a trifluorophenyl group attached to a prop-2-enoic acid moiety, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions that incorporate trifluoromethyl groups into the aromatic structure. The synthetic routes generally include:

- Formation of the Trifluorophenyl Group : This can be achieved through electrophilic aromatic substitution.

- Creation of the Prop-2-enoic Acid Moiety : This involves the use of appropriate reagents to form the double bond characteristic of prop-2-enoic acids.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

The compound has been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin biosynthesis. This inhibition can lead to reduced inflammation and pain relief. A study highlighted its effectiveness in modulating inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to inhibit certain bacterial strains indicates potential for development as an antimicrobial agent.

3. Enzyme Modulation

The compound has been observed to interact with various enzymes, influencing biochemical pathways and cellular processes. Specifically, it has been studied for its effects on enzymes related to inflammation and metabolism.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme modulation | Interaction with inflammatory pathway enzymes |

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Anti-inflammatory Effects : In a controlled study involving animal models with induced inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups.

- Antimicrobial Efficacy Study : A laboratory study tested the compound against various bacterial strains and demonstrated effective inhibition at specific concentrations.

属性

IUPAC Name |

3-(2,4,5-trifluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。